Dibenzo[b,d]furan-3-yl 2,3,3,3-tetrafluoro-2-methoxypropanoate
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Overview
Description
Dibenzo[b,d]furan-3-yl 2,3,3,3-tetrafluoro-2-methoxypropanoate is an organic compound that features a dibenzo[b,d]furan core fused with a tetrafluoro-methoxypropanoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo[b,d]furan-3-yl 2,3,3,3-tetrafluoro-2-methoxypropanoate typically involves the following steps:
Formation of Dibenzo[b,d]furan Core: The dibenzo[b,d]furan core can be synthesized through the cyclization of biphenyl derivatives or via the O-arylation of phenols followed by cyclization.
Introduction of Tetrafluoro-2-methoxypropanoate Group: The tetrafluoro-2-methoxypropanoate group can be introduced through esterification reactions involving tetrafluoroacetic acid derivatives and methoxypropanoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Dibenzo[b,d]furan-3-yl 2,3,3,3-tetrafluoro-2-methoxypropanoate has several applications in scientific research:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Pharmaceuticals: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: Utilized in the synthesis of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of Dibenzo[b,d]furan-3-yl 2,3,3,3-tetrafluoro-2-methoxypropanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: A simpler analog without the tetrafluoro-2-methoxypropanoate group.
Dibenzo[b,d]thiophene: Similar structure but with a sulfur atom replacing the oxygen in the furan ring.
Naphtho[1,2-b]benzofuran: A related compound with a naphthalene ring fused to the benzofuran core.
Uniqueness
Dibenzo[b,d]furan-3-yl 2,3,3,3-tetrafluoro-2-methoxypropanoate is unique due to the presence of the tetrafluoro-2-methoxypropanoate group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific electronic characteristics and molecular interactions.
Properties
Molecular Formula |
C16H10F4O4 |
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Molecular Weight |
342.24 g/mol |
IUPAC Name |
dibenzofuran-3-yl 2,3,3,3-tetrafluoro-2-methoxypropanoate |
InChI |
InChI=1S/C16H10F4O4/c1-22-15(17,16(18,19)20)14(21)23-9-6-7-11-10-4-2-3-5-12(10)24-13(11)8-9/h2-8H,1H3 |
InChI Key |
QWOJWQJXMMFGPU-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(=O)OC1=CC2=C(C=C1)C3=CC=CC=C3O2)(C(F)(F)F)F |
Origin of Product |
United States |
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